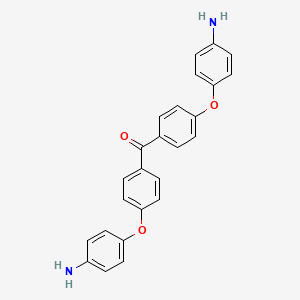

4,4'-Bis(4-aminophenoxy)benzophenone

Description

Significance of Aromatic Diamines in High-Performance Polymer Synthesis

Aromatic diamines are a critical class of monomers in the synthesis of high-performance polymers, particularly polyimides and polyamides (aramids). nih.gov The aromatic rings within their structure impart rigidity and thermal stability to the resulting polymer chains, while the amine functional groups provide reactive sites for polymerization. The specific geometry and chemical nature of the aromatic diamine have a profound impact on the final properties of the polymer. For example, the introduction of flexible ether linkages can enhance solubility and processability without significantly compromising thermal performance. nih.gov The ability to tailor the structure of aromatic diamines allows for the fine-tuning of properties such as glass transition temperature, mechanical strength, and chemical resistance in the final polymer products. researchgate.net

Overview of Benzophenone-Containing Monomers in Polymer Chemistry

The incorporation of a benzophenone (B1666685) moiety into a monomer introduces a unique functionality to the resulting polymer. The benzophenone group is well-known for its ability to act as a photo-cross-linker. Upon exposure to ultraviolet (UV) radiation, the benzophenone group can be excited to a triplet state, which can then abstract a hydrogen atom from a nearby polymer chain. This process creates a radical on the polymer backbone, leading to the formation of a covalent cross-link between polymer chains. This photo-cross-linking capability is highly valuable for applications requiring durable coatings, adhesives, and hydrogels. The presence of the benzophenone unit can also contribute to the thermal stability and mechanical properties of the polymer due to its rigid, aromatic nature.

Detailed Research Findings

The unique combination of ether, ketone, and amine functionalities in 4,4'-Bis(4-aminophenoxy)benzophenone makes it a valuable monomer for a range of high-performance polymers.

Polyimides

Polyimides are a class of polymers renowned for their exceptional thermal and chemical stability. The reaction of this compound with various aromatic dianhydrides yields polyimides with impressive properties. For example, polyimides synthesized from this diamine have been shown to exhibit high glass transition temperatures (Tg) in the range of 252–278°C and 10% weight loss temperatures (T10) exceeding 529°C, indicating excellent thermal stability. researchgate.net These polyimide films also demonstrate robust mechanical properties, with tensile strengths between 101 and 118 MPa and elongations at break ranging from 11% to 32%. researchgate.net The presence of the flexible ether linkages in the diamine monomer often improves the solubility of the resulting polyimides in organic solvents compared to more rigid polyimides, facilitating their processing.

Properties of Polyimides Derived from this compound

| Dianhydride Co-monomer | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (T10) | Tensile Strength | Elongation at Break | Reference |

|---|---|---|---|---|---|

| Pyromellitic dianhydride (PMDA) | 278°C | >529°C | 118 MPa | 11% | researchgate.net |

| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | 265°C | >529°C | 115 MPa | 15% | researchgate.net |

| 4,4'-Oxydiphthalic anhydride (B1165640) (ODPA) | 252°C | >529°C | 101 MPa | 32% | researchgate.net |

Polyamides

In the realm of polyamides, particularly fully aromatic polyamides (aramids), this compound serves as a valuable building block. The incorporation of its flexible ether and ketone groups into the rigid aramid backbone can disrupt chain packing and improve solubility, a significant challenge in aramid processing. Research on aramid copolymers incorporating bis(4-aminophenoxy)benzene-type structures has shown that these modifications can lead to materials with enhanced processability while maintaining high thermal and mechanical performance. nih.gov For instance, aramid copolymers have been synthesized with glass transition temperatures up to 292.7°C and thermal decomposition temperatures reaching 465.5°C. nih.gov These materials can also exhibit excellent mechanical properties, with tensile strengths as high as 113.5 MPa and significant elongation at break. nih.gov

Properties of Aramid Copolymers Containing Bis(aminophenoxy)benzene Structures

| Copolymer System | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature (Tonset) | Tensile Strength | Elongation at Break | Reference |

|---|---|---|---|---|---|

| MBAB-aramid | 270.1°C | 449.6°C | 107.1 MPa | 50.7% | nih.gov |

| PBAB-aramid | 292.7°C | 465.5°C | 113.5 MPa | 58.4% | nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

bis[4-(4-aminophenoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c26-19-5-13-23(14-6-19)29-21-9-1-17(2-10-21)25(28)18-3-11-22(12-4-18)30-24-15-7-20(27)8-16-24/h1-16H,26-27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDYQEILXDCDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30559157 | |

| Record name | Bis[4-(4-aminophenoxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30184-96-4 | |

| Record name | Bis[4-(4-aminophenoxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,4 Bis 4 Aminophenoxy Benzophenone

Nucleophilic Aromatic Substitution Reactions

The principal route for synthesizing 4,4'-Bis(4-aminophenoxy)benzophenone involves a two-step process rooted in nucleophilic aromatic substitution, followed by a reduction. This pathway is favored for its efficiency and the availability of the starting materials.

Reaction Pathways Involving 1-Chloro-4-nitrobenzene (B41953) and 4,4'-Dihydroxybenzophenone (B132225) Precursors

The initial step in the synthesis is the formation of a dinitro intermediate, 4,4'-bis(4-nitrophenoxy)benzophenone. This is achieved through a nucleophilic aromatic substitution reaction between 4,4'-dihydroxybenzophenone and an activated aryl halide, typically 1-chloro-4-nitrobenzene. researchgate.net The electron-withdrawing nitro group on 1-chloro-4-nitrobenzene activates the chlorine atom for nucleophilic attack by the phenoxide ions generated from 4,4'-dihydroxybenzophenone. doubtnut.comvedantu.comquora.comdoubtnut.comyoutube.com

The reaction is generally carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), which facilitates the dissolution of the reactants and promotes the substitution reaction. researchgate.net An analogous synthesis of 4,4'-bis(4-aminophenoxy)biphenyl (B85200) involves a reflux reaction at 130-140 °C for 3-5 hours. google.com

Role of Catalytic Reduction for Amine Group Formation

Once the dinitro intermediate is synthesized and purified, the nitro groups are reduced to the corresponding primary amines to yield the final product, this compound. Catalytic hydrogenation is a widely employed and effective method for this transformation. researchgate.net

A common catalytic system for this reduction involves the use of palladium on carbon (Pd/C) with hydrazine (B178648) hydrate (B1144303) as the hydrogen source in an alcoholic solvent. researchgate.net Another effective system, detailed in the synthesis of a similar diamine, utilizes nickel (Ni) as the catalyst in the presence of an organic amine co-catalyst and an ester as the solvent. This reaction is conducted under a pressure of 10-20 atmospheres at a temperature of 40-70 °C for 5-8 hours. google.com The choice of catalyst and reaction conditions is crucial to ensure high yield and selectivity, avoiding the formation of undesired side products.

The general reaction scheme is as follows: Step 1: Nucleophilic Aromatic Substitution HO-C₆H₄-CO-C₆H₄-OH + 2 Cl-C₆H₄-NO₂ → O₂N-C₆H₄-O-C₆H₄-CO-C₆H₄-O-C₆H₄-NO₂ + 2 HCl

Step 2: Catalytic Reduction O₂N-C₆H₄-O-C₆H₄-CO-C₆H₄-O-C₆H₄-NO₂ + 6 H₂ → H₂N-C₆H₄-O-C₆H₄-CO-C₆H₄-O-C₆H₄-NH₂ + 4 H₂O

Base-Catalyzed Approaches Utilizing Halogenated Benzophenones

The nucleophilic aromatic substitution step is critically dependent on the presence of a base. The base deprotonates the hydroxyl groups of 4,4'-dihydroxybenzophenone to form the more nucleophilic phenoxide ions. Anhydrous potassium carbonate (K₂CO₃) is a commonly used base for this purpose due to its sufficient basicity and compatibility with the reaction conditions. researchgate.net

The general mechanism involves the in-situ formation of the diphenoxide of 4,4'-dihydroxybenzophenone, which then acts as a potent nucleophile, attacking the electron-deficient carbon atom bearing the chlorine in 1-chloro-4-nitrobenzene. The reaction proceeds through a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing nitro group. Subsequent elimination of the chloride ion yields the ether linkage. This process occurs at both ends of the 4,4'-dihydroxybenzophenone molecule to form the dinitro intermediate.

Related Synthetic Strategies for Analogous Diamines

The synthetic principles applied to this compound are also applicable to a broader range of aromatic diamines that serve as monomers for high-performance polymers. These strategies often involve the formation of phenolate (B1203915) intermediates and subsequent condensation reactions.

Formation of Phenolate Intermediates

The formation of phenolate intermediates is a cornerstone of polyether synthesis via nucleophilic aromatic substitution. google.com In the synthesis of analogous diamines, a dihydric phenol, such as biphenol or hydroquinone, is treated with a strong base like potassium carbonate or sodium hydroxide (B78521) to generate the corresponding diphenoxide. google.comresearchgate.net This highly reactive intermediate can then react with an activated aryl halide. The choice of solvent is important, with polar aprotic solvents being preferred to solvate the cation and leave a "naked," highly reactive phenoxide anion.

Condensation Reactions in Diamine Synthesis

While the primary synthesis of this compound involves building the molecule from smaller units, the resulting diamine is itself a key component in subsequent condensation polymerizations. These reactions lead to the formation of long-chain polymers like polyimides and PEEKs. researchgate.netntu.edu.twscispace.com

In a typical polyimide synthesis, the diamine is reacted with a tetracarboxylic dianhydride in a two-step process. The first step is a polycondensation reaction at low temperature in a polar aprotic solvent to form a high-molecular-weight poly(amic acid). This is followed by a cyclodehydration step, usually at elevated temperatures or using chemical dehydrating agents, to form the final polyimide. The structure and purity of the diamine monomer are critical for achieving a high molecular weight and the desired properties in the final polymer.

Optimization and Industrial Scalability of Synthetic Routes

The commercial viability of this compound (BAPB), a key monomer in the production of high-performance polyimides and other advanced polymers, is highly dependent on the efficiency, cost-effectiveness, and environmental footprint of its synthetic route. google.com Consequently, significant research has focused on optimizing the established synthetic pathways for large-scale industrial production. The primary route involves a two-step process: a nucleophilic aromatic substitution to form the dinitro intermediate, 4,4'-bis(4-nitrophenoxy)benzophenone, followed by the reduction of this intermediate to the target diamine. researchgate.net Optimization efforts target both stages to maximize yield, purity, and throughput while minimizing costs and waste.

Optimization of Dinitro Intermediate Synthesis

The initial step, the synthesis of 4,4'-bis(4-nitrophenoxy)benzophenone, is typically an aromatic nucleophilic substitution (SNAr) reaction between 4,4'-dihydroxybenzophenone and an activated p-nitro-halobenzene, such as 1-chloro-4-nitrobenzene. researchgate.netresearchgate.net Key parameters for optimization include the choice of solvent, base, and reaction conditions.

Solvent and Base Selection: The reaction is favored in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvate the potassium carbonate (K2CO3) base and the phenoxide intermediate. researchgate.net The choice of base is critical; K2CO3 is commonly used due to its effectiveness and moderate cost.

Reaction Conditions: Temperature and reaction time are optimized to ensure complete conversion while minimizing side reactions. For analogous syntheses, reflux temperatures between 130-140°C for 3-5 hours are reported to be effective. google.com A crucial aspect of industrial scale-up is the work-up procedure. After the reaction, the intermediate is often precipitated by adding the reaction mixture to water, followed by filtration, washing, and drying to achieve high purity (>99%) and yield (>98%). google.com

Optimization of the Catalytic Reduction Step

The reduction of the dinitro intermediate to this compound is the most critical step for optimization, as the purity of the final diamine monomer directly impacts the molecular weight and properties of the resulting polymer. The primary methods involve catalytic hydrogenation.

Catalyst Systems: A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a common choice in laboratory settings when using reducing agents like hydrazine hydrate. researchgate.net For industrial-scale hydrogenation using hydrogen gas, other catalysts are often preferred for their cost-effectiveness and selectivity. Patents for similar aromatic diamines highlight the use of nickel-based catalysts. For instance, a composite catalyst system of nickel and an organic amine has been shown to achieve high selectivity, preventing the formation of difficult-to-remove azo by-products. google.com This high selectivity can eliminate the need for extensive downstream purification. google.com The stability and reusability of the catalyst are paramount for industrial processes to minimize cost and waste. mdpi.com Catalysts have been shown to be effective for up to five cycles with minimal loss of activity. mdpi.commdpi.com

Reaction Conditions: The optimization of hydrogenation involves careful control of temperature and pressure. For the synthesis of the analogous 4,4'-bis(4-aminophenoxy)biphenyl, a pressure of 10-20 atm at a temperature of 40-70°C for 5-8 hours is reported to give excellent results. google.com Continuous flow hydrogenation in packed bed reactors is an increasingly relevant strategy for industrial production, offering superior control over reaction parameters and enhanced safety compared to large-scale batch processes. nih.gov

The table below summarizes optimized conditions found in the literature for the catalytic reduction of a dinitro-precursor to the corresponding diamine, illustrating the parameters crucial for industrial-scale synthesis.

| Parameter | Condition A (Analogous Biphenyl (B1667301) Compound) google.com | Condition B (Analogous Biphenyl Compound) google.com |

|---|---|---|

| Precursor | 4,4'-bis(4-nitrophenoxy)biphenyl | 4,4'-bis(3-nitrophenoxy)biphenyl |

| Catalyst | Nickel (Ni) with triethylamine (B128534) co-catalyst | Ruthenium on Carbon (Ru/C) |

| Reducing Agent | Hydrogen (H2) gas | Hydrogen (H2) gas |

| Solvent | Ethyl acetate | Tetrahydrofuran (B95107) (THF) |

| Pressure | 15 atm | 1 MPa (approx. 9.9 atm) |

| Temperature | 40-60°C | 70-80°C |

| Yield | 99.0% | >90% |

| Purity | 99.91% | >99.0% (HPLC) |

Industrial Scalability and Purification

Process Intensification: Transitioning from traditional batch reactors to continuous flow systems can offer significant advantages, including better heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and greater consistency in product quality. nih.gov

Solvent and Catalyst Recycling: The economic feasibility of the synthesis is greatly enhanced by the ability to recover and reuse solvents and catalysts. Processes have been designed where solvents are recovered by distillation and catalysts are removed by simple filtration to be used in subsequent batches. google.comgoogle.com

Purification: The final purity of the this compound monomer is critical. Industrial processes often involve a final crystallization step to achieve the high purity required for polymerization. This can involve dissolving the crude product in a suitable solvent, potentially with the use of antioxidants to prevent discoloration of the amine, followed by controlled precipitation, filtration, and vacuum drying. google.com Recrystallization from specific solvents or solvent mixtures is a common final purification step to ensure monomer-grade quality. vt.edu

The table below details research findings on the purification of related aromatic compounds, highlighting methods applicable to achieving high-purity this compound.

| Compound | Purification Method | Yield/Purity | Source |

|---|---|---|---|

| 2,2'-Bis[4-(3,4-dicarboxyphenoxy)phenyl]propane dianhydride (BPADA) | Recrystallization from a mixture of toluene (B28343) and acetic anhydride (B1165640). | Not specified | vt.edu |

| 2,2-Bis(4-aminophenyl)hexafluoropropane (BisAPAF) | Recrystallization from ethanol (B145695)/chloroform. The solution in hot ethanol was made slightly turbid with chloroform, and the product precipitated upon cooling. | 87% yield | vt.edu |

| 4,4'-bis(3-aminophenoxy)biphenyl | Crystallization by dropwise addition of the hydrogenated liquid (in THF) into water at 10-15°C under a nitrogen atmosphere. | >90% yield, >99.7% purity | google.com |

By optimizing each step of the synthesis—from raw material selection and reaction conditions to catalyst efficiency and final purification—it is possible to establish an industrially scalable process for producing high-purity this compound that is both cost-effective and environmentally responsible. google.com

Polymerization Chemistry and Reaction Mechanisms Utilizing 4,4 Bis 4 Aminophenoxy Benzophenone

Polyimide Synthesis via Polycondensation

The synthesis of high-performance polyimides from 4,4'-Bis(4-aminophenoxy)benzophenone relies predominantly on polycondensation reactions. This process involves the reaction of the diamine monomer with an aromatic tetracarboxylic dianhydride. orientjchem.org The flexible ether and keto linkages within the this compound monomer contribute unique properties to the resulting polyimides, such as improved solubility and processability, while maintaining high thermal stability. wikipedia.orgntu.edu.tw The most common method for synthesizing these aromatic polyimides is a two-stage process that proceeds through a soluble poly(amic acid) intermediate, which is subsequently converted to the final polyimide. orientjchem.orgvt.edu

Two-Step Polycondensation Method with Poly(amic acid) Intermediate

The most widely utilized method for synthesizing polyimides from this compound is the two-step polycondensation process. vt.edu This method begins with the reaction of the diamine with a stoichiometric amount of an aromatic tetracarboxylic dianhydride in a polar aprotic solvent at ambient temperatures. vt.edu Commonly used solvents include N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP). vt.edu This initial step, known as polyaddition, results in the formation of a high molecular weight, soluble polymer precursor called poly(amic acid) or poly(amide acid). orientjchem.orgvt.eduresearchgate.net The poly(amic acid) solution is typically viscous and can be cast into films or coatings. ebrary.net One study reported that poly(amic acid)s prepared from this compound and six different commercial aromatic dianhydrides exhibited inherent viscosities in the range of 0.81 to 0.98 dL/g. researchgate.netresearchgate.net The second stage of the process is the conversion of the poly(amic acid) into the final polyimide through a cyclodehydration reaction, a process known as imidization. orientjchem.org This conversion can be accomplished through either thermal or chemical methods. orientjchem.orggoogle.com

Thermal imidization is a common industrial method for converting poly(amic acid) precursors into polyimides. ebrary.net The process involves heating the poly(amic acid), often in the form of a cast film, to elevated temperatures, typically between 200°C and 300°C. ebrary.net This heating process facilitates a cyclodehydration reaction, where water is eliminated, and the amic acid groups close to form the stable five-membered imide ring structure. ebrary.net The curing profile is often carefully controlled to avoid film cracking due to shrinkage. ebrary.net A typical heating regimen might involve a preliminary drying step at a lower temperature (e.g., below 150°C) to remove the solvent, followed by a gradual increase in temperature to above the glass transition temperature (Tg) of the resulting polyimide to complete the imidization. ebrary.net The final temperature can be as high as 250-350°C, depending on the thermal stability of the polymer. ebrary.net While effective, achieving 100% conversion through thermal means can be difficult due to reduced polymer chain mobility in the solid state, an effect sometimes referred to as "kinetic interruption". ebrary.net Studies have shown that the imidization temperature can be lowered in some cases; for instance, dispersing organoclay nanoparticles within a poly(amic acid) matrix was found to reduce the temperature required for complete imidization from 300°C to 250°C. kpi.ua

Chemical imidization offers an alternative to thermal processing and can be performed at lower temperatures, typically from 20°C to 80°C. ebrary.net This method involves treating the poly(amic acid) solution with a mixture of a chemical dehydrating agent and a base catalyst. ebrary.netgoogle.com Common dehydrating agents include acid anhydrides such as acetic anhydride (B1165640), propionic anhydride, or n-butyric anhydride. ebrary.net Tertiary amines, like pyridine (B92270), triethylamine (B128534), or isoquinoline, are frequently used as catalysts. ebrary.net The choice of reagents and reaction temperature can influence the properties of the final polyimide. ebrary.net A key advantage of chemical imidization is that it tends to avoid the depolymerization that can occur during the initial stages of thermal imidization, thus better preserving the molecular weight of the polymer. ebrary.net However, this method can be more complex and expensive, which sometimes limits its industrial application. ebrary.net Polyimides derived from this compound have been successfully synthesized using chemical imidization, and in some cases, the resulting polymers show improved solubility compared to their thermally imidized counterparts. researchgate.net

One-Step Solution Polymerization Techniques

In addition to the two-step method, polyimides can be synthesized in a one-step high-temperature solution polymerization. vt.edu This technique is suitable for polyimides that remain soluble in the reaction solvent at elevated temperatures. vt.edu The process involves heating a stoichiometric mixture of the diamine, such as this compound, and a dianhydride in a high-boiling solvent like m-cresol (B1676322) or nitrobenzene (B124822) to temperatures between 180°C and 220°C. vt.edu At these temperatures, the imidization reaction occurs rapidly, and the water generated during the cyclization is continuously removed, often as an azeotrope with the solvent, to drive the polymerization to completion. vt.edu This method can be particularly useful for less reactive monomers and has been noted to sometimes yield materials with a higher degree of crystallinity than those produced by two-step methods. vt.edu An alternative one-pot method involves using molten benzoic acid as both a reaction medium and a catalyst, which can simplify the process by effectively reducing the two-stage reaction to a single stage. mdpi.com

Reactions with Aromatic Tetracarboxylic Dianhydrides

The properties of polyimides derived from this compound are significantly influenced by the chemical structure of the aromatic tetracarboxylic dianhydride co-monomer. vt.edu A variety of dianhydrides have been reacted with this diamine to produce polyimides with tailored characteristics. researchgate.netresearchgate.netresearchgate.netresearchgate.net The reaction follows the general polycondensation mechanisms described previously, most commonly the two-step process via a poly(amic acid) intermediate. researchgate.net The selection of the dianhydride affects properties such as solubility, thermal stability (glass transition and decomposition temperatures), and mechanical strength. researchgate.netresearchgate.net For example, polyimides synthesized from this compound and dianhydrides containing flexible linkages or bulky groups often exhibit enhanced solubility in organic solvents. researchgate.netkpi.ua

A frequently studied polyimide is synthesized from the reaction of this compound with 3,3',4,4'-Benzophenone tetracarboxylic dianhydride (BTDA). researchgate.netresearchgate.net BTDA is an aromatic dianhydride that itself contains a ketone linkage, which can contribute to the polymer's properties. wikipedia.orgossila.com The polycondensation of these two monomers, typically via the two-step thermal imidization method, yields a high-performance polyimide. researchgate.nettsijournals.com The resulting polymer combines the flexibility imparted by the ether linkages of the diamine with the rigidity and thermal stability of the imide rings and benzophenone (B1666685) units. wikipedia.orgresearchgate.net Research has shown that polyimides based on this compound and BTDA exhibit high glass transition temperatures and excellent thermal stability, with decomposition temperatures often exceeding 500°C. researchgate.net These materials also demonstrate good mechanical properties, making them suitable for applications requiring durable, heat-resistant films. researchgate.net

Interactive Table: Properties of Polyimide from this compound and BTDA

This table summarizes key properties of the polyimide film synthesized via thermal imidization of the poly(amic acid) from this compound and 3,3',4,4'-Benzophenone Tetracarboxylic Dianhydride (BTDA).

| Property | Value | Reference |

| Tensile Strength | 115 MPa | researchgate.net |

| Elongation at Break | 11 % | researchgate.net |

| Initial Modulus | 2.8 GPa | researchgate.net |

| Glass Transition Temperature (Tg) | 269 °C | researchgate.net |

| 10% Weight Loss Temperature (T10) | 545 °C | researchgate.net |

| Dielectric Constant (1 MHz) | 3.65 | researchgate.net |

| Moisture Absorption | 0.38 wt% | researchgate.net |

4,4'-Oxydiphthalic Anhydride (ODPA)

When this compound is polymerized with 4,4'-Oxydiphthalic Anhydride (ODPA), the resulting polyimide incorporates flexible ether linkages from both the diamine and the dianhydride. This increased flexibility generally enhances the solubility and processability of the polymer. Polyimides synthesized with ODPA are known to be tough and flexible. researchgate.netresearchgate.net The ether bridge in ODPA contributes to a lower rotational energy barrier in the polymer backbone, which can lead to a lower glass transition temperature compared to more rigid dianhydrides. scholaris.ca For the polyimide series including the one derived from ODPA and this compound, the glass transition temperatures were recorded between 252–278°C. researchgate.net

4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)

The use of 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) as the dianhydride monomer introduces bulky, fluorine-containing hexafluoroisopropylidene (-C(CF₃)₂-) groups into the polyimide backbone. These groups disrupt chain packing and reduce intermolecular interactions, which significantly improves the solubility of the resulting polyimides in organic solvents. researchgate.netresearchgate.net Polyimides based on 6FDA are noted for their excellent optical transparency, low dielectric constants, and good gas permeability. researchgate.netpsu.edu The polyimide derived from this compound and 6FDA is part of a series that exhibits dielectric constants in the range of 3.47–3.85 and cutoff wavelengths between 378–421 nm. researchgate.net

3,3',4,4'-Biphenyl Tetracarboxylic Dianhydride (BPDA)

3,3',4,4'-Biphenyl Tetracarboxylic Dianhydride (BPDA) provides a rigid and linear biphenyl (B1667301) group to the polymer backbone, which enhances thermal stability and mechanical strength. researchgate.netresearchgate.net Polyimides derived from BPDA are known for their high performance, including excellent thermal stability and mechanical properties, often forming semi-crystalline structures. researchgate.net The polymerization with this compound results in a polyimide that benefits from the rigidity of the BPDA unit, contributing to the high tensile strength (101–118 MPa) and modulus (2.1–2.8 GPa) observed in this class of polymers. researchgate.net

Incorporation into Other Polymer Systems

Poly(ether ketone) Derivatives

While this compound is a diamine and not a bisphenol, it is not typically used in the direct synthesis of traditional poly(ether ether ketone) (PEEK), which involves the nucleophilic substitution reaction of a bisphenolate with an activated dihalide like 4,4'-difluorobenzophenone. vt.edu However, it serves as a key monomer for producing poly(ether imide ketone)s (PEIKs). These polymers are advanced derivatives that incorporate ether, imide, and ketone linkages into a single backbone.

The synthesis of PEIKs using this compound follows the polyimide formation route, where the diamine is reacted with various dianhydrides. researchgate.net The resulting polymers inherently contain the ether-ketone structure from the diamine monomer, and the properties can be tailored by the choice of dianhydride. For example, reaction with 6FDA produces a fluorinated poly(ether imide ketone) with enhanced solubility and specific optical properties. researchgate.net These materials combine the high thermal stability and mechanical strength of polyimides with the characteristic features of poly(ether ketone)s.

Polyamide Formulations

The amine functional groups in this compound make it a suitable monomer for creating aromatic polyamides, also known as aramids. The synthesis is typically achieved through a low-temperature solution polycondensation reaction with aromatic diacid chlorides, such as isophthaloyl chloride (IPC) or terephthaloyl chloride (TPC). researchgate.netresearchgate.net This reaction proceeds via the Yamazaki-Higashi phosphorylation method or by direct reaction in a polar aprotic solvent like NMP, often with an acid acceptor. researchgate.netrasayanjournal.co.in

Incorporating the this compound moiety into a polyamide backbone would introduce flexible ether bonds and a ketone group, which can disrupt chain packing, potentially enhancing solubility and processability compared to conventional rigid-rod aramids. mdpi.com Research on structurally similar bis(4-aminophenoxy) benzene (B151609) monomers has shown that their incorporation into aramid copolymers leads to high molecular weight polymers that can be processed into thin, flexible films with high tensile strength and thermal stability. mdpi.com

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 4,4'-Oxydiphthalic Anhydride | ODPA |

| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride | 6FDA |

| Pyromellitic Dianhydride | PMDA |

| 3,3',4,4'-Biphenyl Tetracarboxylic Dianhydride | BPDA |

| Poly(ether ether ketone) | PEEK |

| Poly(ether imide ketone) | PEIK |

| N,N-dimethylformamide | DMF |

| N-methyl-2-pyrrolidone | NMP |

| 4,4'-difluorobenzophenone | - |

| Isophthaloyl chloride | IPC |

| Terephthaloyl chloride | TPC |

| 4,4'–diaminodiphenyl ether | ODA |

| 1,3-Bis(3-aminophenoxy)benzene | APB |

| 2,4-bis(4-aminophenoxy)pyrimidine | BAPD |

| 2,6-bis(4-aminophenoxy)naphthalene | - |

| 3,4′-Oxydianiline | 3,4'-ODA |

Aramid Copolymer Architectures

The incorporation of this compound into polymer backbones is a strategic approach to designing high-performance aromatic polyamides (aramids) and other related polymers with tailored properties. Traditional aramids, while exceptionally strong and thermally stable, often suffer from poor solubility and processability due to their rigid, linear structures and strong intermolecular hydrogen bonding. Introducing flexible ether (-O-) and ketone (-C=O-) linkages via monomers like this compound disrupts this rigidity, enhancing solubility in organic solvents and facilitating processing into forms like thin films and membranes. mdpi.comresearchgate.net

The primary polymerization method for creating these aramid copolymers is low-temperature solution polycondensation. In this process, the diamine, this compound, is reacted with an aromatic diacid chloride, such as terephthaloyl chloride (TPC) or isophthaloyl chloride (IPC). researchgate.netre-tic.com The reaction is typically carried out in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). re-tic.com The reaction proceeds via a nucleophilic acyl substitution, where the amine groups of the diamine attack the carbonyl carbons of the acid chloride, eliminating hydrochloric acid (HCl) as a byproduct. re-tic.com This HCl is often neutralized by an acid acceptor added to the reaction mixture to drive the polymerization to completion and achieve high molecular weights. re-tic.com

The general reaction scheme is as follows:

n H₂N-Ar₁-NH₂ + n ClOC-Ar₂-COCl → [-HN-Ar₁-NHOC-Ar₂-CO-]n + 2n HCl (Diamine + Diacid Chloride → Polyamide + Hydrochloric Acid)

The architecture of the resulting copolymer is directly influenced by the structure of the this compound monomer. The ether linkages provide rotational freedom, which increases the flexibility of the polymer chain. This increased flexibility improves solubility and allows for the synthesis of high-molecular-weight aramids that remain dissolved in organic solvents. mdpi.comresearchgate.net This is a significant advantage for applications requiring solution casting of films or spinning of fibers. researchgate.net

Research on structurally similar monomers, such as 1,3-bis(4-aminophenoxy)benzene (B160649) (MBAB) and 1,4-bis(4-aminophenoxy)benzene (B1581417) (PBAB), demonstrates the impact of such flexible moieties. mdpi.com Copolymers synthesized using these diamines with p-phenylenediamine (B122844) (PPD) and terephthaloyl chloride (TPC) yielded high-molecular-weight aramids capable of forming exceptionally thin, clear, and strong films. mdpi.comresearchgate.net The thermal and mechanical properties of these copolymers are directly linked to the linearity of the polymer chains and the density of intermolecular hydrogen and pi-pi interactions. researchgate.net For instance, a more linear backbone, as seen with PBAB, can lead to higher glass transition (Tg) and thermal decomposition temperatures compared to a kinked backbone from a monomer like MBAB. mdpi.com Similarly, the use of this compound in the synthesis of polyimides has been shown to produce polymers with high thermal stability, with 10% weight loss temperatures (T₁₀) exceeding 529°C. researchgate.net

| Property | MBAB-Aramid | PBAB-Aramid | Notes |

|---|---|---|---|

| Glass Transition Temp. (Tg) | 270.1 °C | 292.7 °C | The more linear PBAB structure results in a higher Tg. |

| Thermal Decomposition Temp. (Tonset) | 449.6 °C | 465.5 °C | Higher thermal stability is associated with the more rigid polymer chain. |

| Tensile Strength (5 µm film) | 107.1 MPa | 113.5 MPa | Demonstrates the high mechanical performance of these solution-processable films. |

| Elongation at Break | 50.7% | 58.4% | Shows good flexibility and toughness of the resulting films. |

Applications as Curing Agents in Resin Systems

This compound serves as a high-performance aromatic amine curing agent, or hardener, for epoxy resin systems. Aromatic amines are a critical class of curing agents used to crosslink epoxy resins into durable, three-dimensional thermoset networks with excellent thermal, mechanical, and chemical resistance properties. scholaris.cagoogle.com

The curing mechanism involves the nucleophilic addition of the amine groups to the epoxide (oxirane) rings of the epoxy resin. scholaris.ca Each primary amine group (-NH₂) on the this compound molecule contains two active hydrogen atoms. The reaction proceeds in two steps: first, a primary amine reacts with an epoxy group to form a secondary amine and a hydroxyl group. threebond.co.jp This newly formed secondary amine can then react with another epoxy group. threebond.co.jp Since this compound is a diamine, it has a functionality of four, enabling it to react with four epoxy groups and form a highly crosslinked network structure. scholaris.ca

The reaction can be generalized as:

R-NH₂ + CH₂(O)CH- → R-NH-CH₂CH(OH)- (Primary amine reaction) R-NH-CH₂CH(OH)- + CH₂(O)CH- → R-N(-CH₂CH(OH)-)₂ (Secondary amine reaction)

Due to the steric hindrance and lower basicity of the aromatic amine groups compared to aliphatic amines, the curing reaction with this compound typically requires elevated temperatures to proceed at a practical rate. threebond.co.jpresearchgate.net This latency at room temperature is advantageous for applications requiring a long pot life, allowing for mixing and processing before the curing process is initiated by heat. The resulting cured epoxy resins are known for their high thermal stability, often exhibiting high glass transition temperatures (Tg). scielo.br

The stoichiometry of the epoxy-amine system is crucial for achieving optimal properties. The ideal amount of curing agent is calculated based on the amine hydrogen equivalent weight (AHEW) of the hardener and the epoxy equivalent weight (EEW) of the resin, aiming for a 1:1 ratio of active amine hydrogens to epoxy groups. scholaris.ca The high molecular weight and specific structure of this compound, with its ether and ketone groups, contribute to the properties of the final cured product, potentially enhancing toughness and thermal stability compared to some conventional aromatic amines. researchgate.net For example, studies on other complex amine hardeners show that incorporating elements like phosphorus and nitrogen or imide groups can significantly improve thermal decomposition temperatures and flame retardancy. scielo.brresearchgate.net

| Curing Agent | Structure Type | Reactivity | Key Properties of Cured Resin |

|---|---|---|---|

| 4,4'-Diaminodiphenylmethane (DDM) | Aromatic Diamine | Moderate-High (for an aromatic) | Good thermal and mechanical properties. google.com |

| 4,4'-Diaminodiphenylsulfone (DDS) | Aromatic Diamine | Low | Excellent high-temperature performance and chemical resistance. scielo.br |

| This compound | Aromatic Ether-Ketone Diamine | Low to Moderate (Expected) | Expected high thermal stability, good mechanical properties, and potentially enhanced toughness due to flexible ether linkages. |

Advanced Polymer Materials Derived from 4,4 Bis 4 Aminophenoxy Benzophenone

Polyimide-Based Materials

Polyimides derived from the diamine monomer 4,4'-Bis(4-aminophenoxy)benzophenone (BAPB) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and desirable electrical properties. The synthesis of these polyimides typically involves a two-step polycondensation reaction. researchgate.netnih.gov First, the BAPB diamine is reacted with various aromatic dianhydrides in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) to form a poly(amic acid) (PAA) precursor. researchgate.netscielo.org.mx The resulting PAA solution can then be processed into films or coatings and subsequently converted into the final polyimide via thermal or chemical imidization. researchgate.net

The incorporation of the ether-ketone linkage from the BAPB monomer into the polyimide backbone imparts a degree of flexibility, which can lead to improved processability and solubility compared to more rigid aromatic polyimides. researchgate.netresearchgate.net These polymers exhibit high glass transition temperatures (Tg) and excellent thermal degradation stability, making them suitable for applications in demanding environments such as the aerospace, military, and microelectronics industries. researchgate.netresearchgate.net

High-Performance Films and Coatings

Polyimide films and coatings fabricated from this compound exhibit a compelling combination of mechanical robustness and thermal resistance. Research into polyimides synthesized from BAPB and various commercial aromatic dianhydrides demonstrates their capability to form tough, flexible films. researchgate.net These films possess high tensile strengths, typically ranging from 101 to 118 MPa, and initial moduli between 2.1 and 2.8 GPa. researchgate.net The elongation at break for these materials is reported to be in the range of 11–32%, indicating good flexibility. researchgate.net

The thermal properties of these polyimide films are equally impressive. They exhibit high glass transition temperatures (Tg) in the range of 252–278°C. researchgate.net Thermogravimetric analysis (TGA) reveals that these materials are stable at elevated temperatures, with the temperature for 10% weight loss (T10) being above 529°C in a nitrogen atmosphere. researchgate.net Furthermore, they leave a high char yield, with more than 50% of their initial mass remaining at 800°C, signifying their excellent thermal stability and flame retardant characteristics. researchgate.net

| Property | Value Range |

|---|---|

| Tensile Strength | 101–118 MPa |

| Elongation at Break | 11–32% |

| Initial Modulus | 2.1–2.8 GPa |

| Glass Transition Temperature (Tg) | 252–278°C |

| 10% Weight Loss Temperature (T10) | > 529°C (in N₂) |

| Char Yield at 800°C | > 50% (in N₂) |

Advanced Composites and Nanocomposites

The robust properties of BAPB-based polyimides make them excellent matrix materials for advanced composites and nanocomposites, further enhancing their performance for specialized applications.

The incorporation of organo-modified clays, such as montmorillonite (B579905) (MMT), into a BAPB-based polyimide matrix can significantly improve the material's properties. scielo.org.mxscielo.org.mx These nanocomposites are often synthesized via in-situ polymerization, where the polymerization of the diamine and dianhydride occurs between the layers of the organoclay. scielo.org.mxwm.edu This method promotes the exfoliation and dispersion of the clay platelets within the polymer matrix. wm.edu

The resulting polyimide/organoclay nanocomposite films, with clay content typically ranging from 0.5 to 5 wt%, are characterized by techniques like Fourier-Transform Infrared (FTIR) spectroscopy, X-ray diffraction (XRD), and scanning electron microscopy (SEM). scielo.org.mxscielo.org.mx The introduction of well-dispersed clay layers has been shown to enhance the mechanical, thermal, and barrier properties of the polyimide. scielo.org.mx For instance, the Limiting Oxygen Index (LOI), a measure of flame retardancy, can be increased with the addition of organoclay; one study reported LOI values increasing from 31 for the pure polyimide to 36.7 for a nanocomposite, classifying them as self-extinguishing materials. redalyc.org

While polymers are generally considered thermal insulators with conductivities in the range of 0.1–0.5 W/m·K, there is a growing demand for thermally conductive polymers for heat management in electronic applications. nih.govmdpi.com A common strategy to enhance the thermal conductivity of BAPB-based polyimides is the incorporation of thermally conductive fillers to create composite materials.

| Material | Thermal Conductivity (W/m·K) | Reference |

|---|---|---|

| Typical Polyimide Film (Kapton) | 0.166 ± 0.004 | fnal.gov |

| Pure Polyimide (PI) | 0.21 ± 0.02 | nih.gov |

| Copolymerized PI (10% 4NADA) | 0.58 ± 0.06 | nih.gov |

Electrical Insulation and Dielectric Applications

BAPB-based polyimides possess favorable electrical properties for insulation and dielectric applications in the microelectronics industry. mdpi.comnih.gov Materials used for interlayer dielectrics in high-speed electronics require a low dielectric constant to minimize signal delay. nih.gov Polyimides synthesized from BAPB have been reported to have dielectric constants in the range of 3.47 to 3.85 (at 1 MHz), which is comparable to some commercially available polyimides like Kapton (dielectric constant ~3.2-3.4). researchgate.netnih.gov

| Property | Value Range |

|---|---|

| Dielectric Constant (1 MHz) | 3.47–3.85 |

| Moisture Absorption | 0.31–0.46 wt% |

Flexible Substrates for Electronic Devices

The demand for flexible electronics has driven the development of polymer substrates that are lightweight, robust, and can withstand processing conditions for electronic components. researchgate.net Polyimides derived from this compound are strong candidates for these applications due to their ability to be cast into flexible, transparent films. koreascience.kr

The combination of properties inherent to BAPB-based polyimides makes them particularly suitable for flexible substrates. Their high thermal stability (Tg > 250°C) allows them to endure the high temperatures required for processes like soldering and thin-film transistor (TFT) fabrication. researchgate.net Their excellent mechanical properties, including high tensile strength and flexibility, ensure the durability of the final device. researchgate.net Moreover, their low moisture absorption and stable dielectric properties are essential for maintaining the performance and reliability of flexible circuits and displays. researchgate.netresearchgate.net The solubility of the poly(amic acid) precursor and, in some cases, the final polyimide, facilitates processing via solution-casting to produce large-area, high-quality films. researchgate.netresearchgate.net

Gas Separation Membranes and Nanofiltration

Polyimides derived from this compound are excellent candidates for gas separation membranes due to their superior thermal and chemical stability. The specific structural characteristics of this diamine allow for the creation of membranes with tailored free volume and chain packing, which are critical for achieving high gas permeability and selectivity.

While extensive data specifically for gas separation membranes based on this compound is an area of ongoing research, studies on analogous polyimides provide insight into their expected performance. For instance, polyimides containing similar flexible ether linkages have shown promising results in gas separation applications.

In the realm of liquid separations, polyimides incorporating phenoxy-connected monomers have been investigated for nanofiltration. These materials are noted for their potential in creating membranes with high thermal resistance, which is beneficial for applications in demanding industrial environments.

High-Temperature Adhesives and Electronic Packaging Materials

The inherent thermal stability of polymers derived from this compound makes them highly suitable for use as high-temperature adhesives. Polyimides, in particular, are known for their ability to maintain strong adhesive bonds at elevated temperatures, making them valuable in the aerospace and electronics industries.

Polyimides synthesized from this compound exhibit high glass transition temperatures (Tg) and excellent thermal-oxidative stability, allowing them to function effectively at continuous operating temperatures that would degrade conventional adhesives. For example, a semicrystalline polyimide based on a similar diamine, 1,3-bis(4-aminophenoxy)benzene (B160649), demonstrated high lap shear strengths of over 6000 psi on titanium alloy coupons at room temperature, with significant stability at aging and testing temperatures up to 232°C. vt.edu Adhesives formulated from these polymers can be used to bond a variety of substrates, including metals and other high-performance polymers like polyimide films. google.com

In the field of electronic packaging, there is a growing demand for materials that can withstand the high temperatures associated with semiconductor manufacturing and operation. The excellent thermal resistance and dielectric properties of polyimides derived from this compound make them suitable for use as encapsulants and die attach adhesives. These materials provide the necessary protection for delicate electronic components from thermal and mechanical stresses.

Table 1: Illustrative Adhesive Properties of a High-Temperature Polyimide

| Property | Value |

| Glass Transition Temperature (Tg) | ~210°C |

| Crystalline Melting Temperature (Tm) | ~395°C |

| Room Temperature Lap Shear Strength (Ti-6Al-4V) | > 6000 psi |

| Lap Shear Strength after aging at 177°C for 7 weeks | Maintained significant stability |

| Lap Shear Strength after aging at 232°C for 7 weeks | Maintained significant stability |

Data based on a polyimide derived from a structurally similar diamine (1,3-bis(4-aminophenoxy)benzene) and BPDA dianhydride, demonstrating the potential performance of adhesives from this class of materials. vt.edu

Other Polymer Systems and Their Functional Applications

Poly(ether ether ketone amide)s

The incorporation of this compound into polyamide structures leads to the formation of poly(ether ether ketone amide)s (PEEKAs). These polymers combine the desirable characteristics of polyamides, such as high strength and thermal stability, with the enhanced solubility and processability imparted by the ether and ketone linkages.

The synthesis of PEEKAs from aromatic diamines containing ether and ketone moieties with various diacid chlorides results in polymers with high thermal stability, as indicated by their high glass transition temperatures and decomposition temperatures. researchgate.net These polymers are often amorphous and exhibit good solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). researchgate.net This solubility is a significant advantage for processing, allowing for the formation of films and coatings from solution. The mechanical properties of these PEEKAs are typically robust, with good tensile strength and modulus.

Table 2: Thermal Properties of Poly(ether ether ketone imide)s from a Structurally Related Diamine

| Dianhydride Used | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (T10) (°C) | Char Yield at 800°C (%) |

| PMDA | 279 | 483 | 34 |

| BTDA | 260 | 452 | 25 |

| BPDA | 271 | 465 | 29 |

| ODPA | 252 | 438 | 21 |

| HFDA | 245 | 406 | 17 |

Data for poly(ether ether ketone imide)s synthesized from 1,3-bis-4′-(4″-aminophenoxy benzoyl)benzene, illustrating the typical thermal performance of this polymer class. researchgate.net

Ultra-Thin Aramid Films and Membranes

Aramids, or aromatic polyamides, are renowned for their exceptional mechanical strength and thermal resistance. By incorporating flexible bis(4-aminophenoxy) moieties, such as that found in this compound, into the aramid backbone, it is possible to synthesize copolymers with enhanced solution processability. This allows for the fabrication of exceptionally thin and clear films. mdpi.com

Research has demonstrated the synthesis of aramid copolymers from bis(4-aminophenoxy) benzene (B151609) monomers that can be processed into ultra-thin films with thicknesses ranging from 3 to 10 μm. mdpi.comresearchgate.net These films exhibit high glass transition temperatures and thermal decomposition temperatures, indicative of their excellent thermal stability. mdpi.comresearchgate.net Mechanically, they are robust, with high tensile strengths and significant elongation at break. mdpi.comresearchgate.net These properties make them suitable for a range of applications, including electrical insulation films, membranes, and functional coatings in demanding environments like the aerospace and defense industries. mdpi.comresearchgate.net

Table 3: Properties of Ultra-Thin Aramid Copolymer Films

| Property | MBAB-aramid | PBAB-aramid |

| Glass Transition Temperature (Tg) | 270.1°C | 292.7°C |

| Thermal Decomposition Temperature | 449.6°C | 465.5°C |

| Tensile Strength (5 μm film) | 107.1 MPa | 113.5 MPa |

| Elongation at Break (5 μm film) | 50.7% | 58.4% |

Data for aramid copolymers derived from m-bis(4-aminophenoxy)benzene (MBAB) and p-bis(4-aminophenoxy)benzene (PBAB), which are structurally related to the phenoxy-benzophenone structure. mdpi.comresearchgate.net

Modified Epoxy Resin Systems

Aromatic amines are a well-established class of curing agents for epoxy resins, imparting high thermal stability and chemical resistance to the cured network. This compound, with its two primary amine functionalities, can act as a curing agent for epoxy resins. The incorporation of this large, relatively flexible, and thermally stable molecule into an epoxy network can significantly modify the properties of the resulting thermoset.

The use of aromatic amines as curing agents generally leads to cured epoxy systems with higher glass transition temperatures compared to those cured with aliphatic amines. threebond.co.jp The bulky and rigid aromatic structure of this compound contributes to a high Tg, enhancing the high-temperature performance of the epoxy system. The ether linkages within the diamine can also impart a degree of toughness to the otherwise brittle epoxy network.

The curing process with aromatic amines typically requires elevated temperatures to proceed at a reasonable rate. The resulting cured epoxy resins are expected to exhibit excellent thermal stability, as demonstrated by thermogravimetric analysis (TGA), and good mechanical properties. These modified epoxy systems can find applications as high-performance adhesives, composite matrices, and encapsulants for electronic components.

Structure Property Relationships in Polymers Incorporating 4,4 Bis 4 Aminophenoxy Benzophenone

Influence of Monomer Structural Features on Polymer Characteristics

The specific arrangement of functional groups and linkages in the 4,4'-Bis(4-aminophenoxy)benzophenone monomer directly influences the final characteristics of the polymers derived from it. The interplay between the flexible and rigid components of its structure is key to achieving high-performance materials.

The ether (–O–) and ketone (–C=O–) linkages present in the backbone of polymers derived from this compound play a pivotal role in defining their flexibility and, consequently, other important properties. nih.gov Ether linkages, in particular, introduce kinks in the polymer chain, which increases segmental rotation. nih.gov This enhanced rotational freedom disrupts the close packing of polymer chains, leading to several beneficial effects.

One of the primary advantages is improved solubility in organic solvents. nih.gov The increased flexibility and amorphous nature imparted by these linkages help to overcome the poor solubility often associated with rigid aromatic polymers, facilitating their processing into films and coatings. nih.govresearchgate.net For instance, polyimides containing a higher number of ether linkages exhibit better solubility in solvents like N-methylpyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and even tetrahydrofuran (B95107) (THF). nih.gov This improved solubility is achieved without a significant sacrifice of the polymer's excellent thermal stability. nih.gov

The ketone group also contributes to the polymer's structural characteristics. While it is a point of flexion, the carbonyl group's polarity can influence interchain interactions. The combination of ether and ketone groups provides a balance between chain mobility and structural integrity, which is essential for high-performance thermoplastics like Poly(ether ether ketone) (PEEK), a related class of materials known for high thermal stability and mechanical strength. acs.org

The position of the amine substituents on the monomer has a profound effect on the architecture and properties of the resulting polymer. In this compound, the amine groups are in the para position on the terminal phenyl rings. This para-linkage leads to a more linear and rigid polymer chain structure compared to polymers synthesized from meta- or ortho-substituted isomers. mdpi.com

This linearity can result in denser chain packing and stronger intermolecular interactions, which generally enhances thermal stability and mechanical properties like tensile strength. mdpi.com However, this increased rigidity can also lead to reduced solubility. Studies comparing polymers made from isomers have shown that those with non-para (crank-like) structures, such as from 2,2′-biphenylene units, exhibit significantly better solubility than their rigid 4,4′-biphenylene counterparts. ntu.edu.tw The choice of para-linkage in this compound represents a deliberate design choice to maximize thermal and mechanical performance, while the inherent flexibility of the ether and ketone groups helps to mitigate the processing challenges typically associated with highly rigid polymers. mdpi.comntu.edu.tw

Copolymerization is a powerful strategy to tailor the properties of polymers derived from this compound. By incorporating other diamines or dianhydrides into the polymer backbone, a wide range of macromolecular properties can be fine-tuned.

For example, introducing a second, more flexible diamine can further enhance solubility and processability. Conversely, incorporating a more rigid comonomer can increase the glass transition temperature (Tg) and modulus of the resulting copolymer. One study demonstrated that incorporating 4,4ʹ-methylenedianiline (MDA) into the backbone of polyimides derived from a similar diamine structure led to a further enhancement in thermal stability. researchgate.net The temperature at 5% weight loss (T5) increased from a range of 459–516 °C for the homopolymers to 496–538 °C for the copolyimides. researchgate.net

Copolymerization can also be used to modify other characteristics, such as optical properties and dielectric constants. The sequence of the copolymer units—whether random, alternating, or blocky—can also dramatically influence the solid-state organization and morphology of the material, offering another level of property control. umich.edu

Thermal Stability and Degradation Mechanisms of Derived Polymers

Polymers synthesized using this compound are renowned for their exceptional thermal stability, making them suitable for applications in demanding, high-temperature environments. researchgate.net This stability is a direct result of the monomer's chemical structure.

The high thermal resistance of these polymers is governed by several structural factors:

High Aromatic Content : The polymer backbone is predominantly composed of aromatic rings, which are inherently stable at high temperatures due to their high bond dissociation energies.

Stable Linkages : The imide, ether, and ketone functional groups that form the polymer chain are all thermally robust. The combination of aromatic and imide structures is particularly effective at imparting high thermo-oxidative stability. researchgate.net

High Glass Transition Temperature (Tg) : These polymers typically exhibit high glass transition temperatures, often ranging from 200°C to over 300°C. researchgate.netnih.govnih.gov This means they retain their rigidity and mechanical properties at elevated temperatures.

The thermal stability can be further enhanced through strategies like crosslinking. For instance, thermal crosslinking reactions in some polyimides have been shown to improve not only thermal properties but also solvent resistance and mechanical strength. researchgate.net

The thermal decomposition of polymers derived from this compound is typically analyzed using thermogravimetric analysis (TGA). This technique measures the weight loss of a material as a function of temperature, providing key data points such as the onset of decomposition and the amount of material remaining at very high temperatures (char yield).

Polymers based on this monomer consistently show high decomposition temperatures. For example, a series of polyimides synthesized from this compound and various commercial dianhydrides exhibited temperatures for 10% weight loss (T10) above 529°C in a nitrogen atmosphere. researchgate.net Furthermore, they retained more than 50% of their original weight as char at 800°C, indicating the formation of a stable, carbonaceous residue upon decomposition. researchgate.net Another study on polyimides derived from a similar diamine, 4,4'-bis(5-amino-2-pyridinoxy)benzophenone, reported 5% weight loss temperatures (T5) in the range of 472–501 °C and 10% weight loss temperatures (T10) between 491–537 °C. nih.govnih.gov

The decomposition mechanism in polyimides often involves the cleavage of the weaker bonds in the polymer chain at very high temperatures. In phosphorus-containing polyimides, for example, pyrolysis studies have shown that the process involves the release of phosphorus-containing radicals (PO·, HPO·) which can act as flame retardants in the gas phase, while the main polymer structure degrades to form stable aromatic compounds like dibenzofuran (B1670420) and biphenyl (B1667301). nih.gov

The following table summarizes the thermal properties of various polyimides derived from this compound and related structures, as measured by TGA.

Mechanical Properties and Performance of Polymer Films

The mechanical behavior of polymer films derived from this compound is a critical determinant of their suitability for demanding applications in aerospace, electronics, and automotive industries. nasa.gov These properties are intrinsically linked to the chemical structure of the polymer backbone, including the nature of the dianhydride used in polymerization and the processing conditions.

Polyimides synthesized from this compound exhibit excellent mechanical properties. For instance, a series of polyimide films prepared via thermal imidization using this diamine with six different commercial aromatic dianhydrides showed tensile strengths ranging from 101 to 118 MPa and elongations at break between 11% and 32%. researchgate.net The specific dianhydride co-monomer plays a significant role in determining the final properties. The rigidity of the dianhydride structure can influence the packing of polymer chains and, consequently, the film's strength and ductility. researchgate.netscilit.com

For comparison, novel aramid copolymers incorporating flexible bis(4-aminophenoxy) benzene (B151609) moieties have also demonstrated robust mechanical performance. Two such aramid films, with an average molecular weight exceeding 150 kDa, exhibited average tensile strengths of 107.1 MPa and 113.5 MPa, with corresponding high elongations at break of 50.7% and 58.4%, respectively. mdpi.comresearchgate.net This highlights the contribution of the flexible ether-linked phenoxy structure to achieving both high strength and significant ductility.

The introduction of different functional groups into the diamine structure further illustrates these relationships. For example, polyimides derived from a similar diamine containing pyridine (B92270) units, 4,4'-bis(5-amino-2-pyridinoxy)benzophenone, yielded films with tensile strengths between 103–145 MPa and elongations at break of 12.9–15.2%. nih.govdoaj.orgnih.gov The enhanced rigidity from the pyridine structure appears to increase tensile strength, albeit with a potential reduction in elongation compared to some aramid formulations.

Interactive Table: Mechanical Properties of Polymers Based on this compound and Related Monomers

| Polymer Series | Diamine Monomer | Dianhydride/Co-monomer | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Reference |

| Polyimides (PI) V(H) | This compound | Various Aromatic Dianhydrides | 101–118 | 11–32 | 2.1–2.8 | researchgate.net |

| Polyimides (PI) | 4,4'-bis(5-amino-2-pyridinoxy)benzophenone | Various Aromatic Dianhydrides | 103–145 | 12.9–15.2 | 1.20–1.88 | nih.govdoaj.org |

| Aramids (MBAB) | 1,3-Bis(4-aminophenoxy)benzene (B160649) (MBAB) | Terephthaloyl chloride (TPC) | 107.1 (avg) | 50.7 (avg) | N/A | mdpi.comresearchgate.net |

| Aramids (PBAB) | 1,4-Bis(4-aminophenoxy)benzene (B1581417) (PBAB) | Terephthaloyl chloride (TPC) | 113.5 (avg) | 58.4 (avg) | N/A | mdpi.comresearchgate.net |

The tensile modulus, or Young's modulus, is a measure of a material's stiffness. Polyimide films derived from this compound demonstrate high moduli, with values reported in the range of 2.1–2.8 GPa. researchgate.net This stiffness is characteristic of aromatic polyimides and is essential for applications requiring dimensional stability. The modulus is influenced by the rigidity of the polymer chain; for instance, polyimides synthesized with more rigid dianhydrides tend to exhibit higher moduli. nih.gov

Toughness, the ability of a material to absorb energy and plastically deform without fracturing, is a product of both strength and ductility (elongation). The combination of high tensile strength (101-118 MPa) and significant elongation (11-32%) in polyimides based on this compound indicates that these materials produce tough, creasable films. researchgate.netvt.edu The flexibility imparted by the ether linkages in the diamine is crucial for achieving the high elongation necessary for good toughness, preventing the brittleness often associated with highly rigid aromatic polymers.

Solution Processability and Solubility Profiles of Polymers

A major challenge with high-performance aromatic polymers is their often poor solubility, which complicates their synthesis and processing. rsc.orgresearchgate.net The chemical structure of this compound is inherently designed to mitigate this issue.

The limited solubility of many aromatic polyimides stems from strong interchain interactions and rigid backbones. vt.edursc.org Several macromolecular engineering strategies are employed to enhance solubility:

Incorporation of Flexible Linkages: The ether (-O-) and ketone (-C=O-) groups in the this compound monomer introduce kinks and points of rotation in the polymer backbone. This disruption of chain symmetry and packing reduces intermolecular forces, thereby improving solubility. mdpi.comrsc.org

Introduction of Bulky or Non-Coplanar Groups: Attaching bulky side groups or designing monomers with a non-coplanar conformation can further increase the distance between polymer chains, weakening interactions and enhancing solubility. nasa.govresearchgate.net

Control of Imidization Method: The method of converting the poly(amic acid) precursor to the final polyimide has a profound impact on solubility. For polymers based on this compound, chemical imidization can yield soluble polyimides, whereas thermal imidization may result in poor solubility. researchgate.net This is because the milder conditions of chemical imidization can prevent cross-linking or side reactions that reduce solubility. vt.edu

Copolymerization: Incorporating a second, highly flexible diamine monomer into the polymer backbone to create a copolyimide is an effective strategy to break up the regular, crystalline packing and improve solubility. researchgate.net

The synthesis of polyimides from this compound typically follows a two-step process, which relies on the careful selection of solvents. vt.edu

Poly(amic acid) Synthesis: The first step involves a polycondensation reaction between the diamine and an aromatic dianhydride at ambient temperatures. This is carried out in polar, aprotic solvents that can dissolve both the monomers and the resulting high-molecular-weight poly(amic acid) precursor. Commonly used solvents include N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF). researchgate.netvt.eduresearchgate.net The solubility of the poly(amic acid) in these solvents is crucial for achieving a high degree of polymerization.

Imidization and Processing: The soluble poly(amic acid) solution can then be cast into films or coatings. The subsequent conversion (imidization) to the final polyimide can be achieved thermally by heating or chemically using dehydrating agents. researchgate.net For polymers that remain soluble after imidization, high-boiling solvents such as m-cresol (B1676322) may be used for a one-step high-temperature solution polymerization. vt.edu The optimization of these solvent systems is key to producing high-quality, defect-free films. nasa.gov

Spectroscopic and Structural Correlations Affecting Polymer Performance

Spectroscopic and structural analysis techniques are vital for confirming the chemical structure of polymers made with this compound and for understanding how this structure dictates performance.

Structural elucidation is routinely performed using Fourier-transform infrared (FTIR) and nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy. researchgate.net FTIR is particularly useful for monitoring the conversion of the poly(amic acid) to the polyimide by observing the disappearance of amic acid N-H and O-H bands and the appearance of characteristic imide ring absorption bands. NMR spectroscopy provides detailed confirmation of the polymer backbone structure, verifying the integration of the diamine and dianhydride units and the absence of side-products. researchgate.net

The features of the this compound monomer, confirmed by spectroscopy, directly correlate with polymer properties:

The ether linkages provide rotational freedom, which lowers the glass transition temperature (Tg) compared to analogous polymers without these links and enhances solubility and ductility. vt.edu

The polar ketone group can increase interchain attractions, contributing to higher thermal stability and mechanical strength, but its influence is moderated by the flexible ether groups. mdpi.com

Wide-angle X-ray diffraction (WAXRD) is used to assess the degree of crystallinity in the polymer films. Many polyimides derived from complex diamines like this compound are largely amorphous. researchgate.netresearchgate.net This amorphous nature, a direct result of the non-linear, kinked monomer structure, is a primary reason for their enhanced solubility in organic solvents, as it prevents the dense chain packing found in semi-crystalline polymers. researchgate.net The combination of a rigid aromatic nature with amorphous morphology leads to materials that are both strong, thermally stable, and processable.

Table of Compound Names

| Abbreviation / Trivial Name | Chemical Name |

| N/A | This compound |

| NMP | N-methyl-2-pyrrolidone |

| DMAc | N,N-dimethylacetamide |

| DMF | N,N-dimethylformamide |

| MBAB | 1,3-Bis(4-aminophenoxy)benzene |

| PBAB | 1,4-Bis(4-aminophenoxy)benzene |

| TPC | Terephthaloyl chloride |

| FTIR | Fourier-transform infrared spectroscopy |

| NMR | Nuclear Magnetic Resonance |

| WAXRD | Wide-angle X-ray diffraction |

| PI | Polyimide |

| ODA | 4,4'-Oxydianiline |

| PMDA | Pyromellitic dianhydride |

| BTDA | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride |

| ODPA | 4,4'-Oxydiphthalic anhydride (B1165640) |

Advanced Characterization Techniques for Materials Based on 4,4 Bis 4 Aminophenoxy Benzophenone

Spectroscopic Analysis of Polymer Structure and Composition

Spectroscopic techniques are indispensable for confirming the successful synthesis of polymers and for providing detailed insights into their molecular architecture. Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and commonly used methods for the structural characterization of polyimides and other polymers derived from 4,4'-Bis(4-aminophenoxy)benzophenone.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a polymer. For polyimides derived from this compound, FTIR is primarily used to confirm the conversion of the poly(amic acid) precursor to the final polyimide structure through a process called imidization. The successful completion of this reaction is marked by the appearance of characteristic absorption bands for the imide ring and the disappearance of bands associated with the amic acid.

The FTIR spectra of these polyimides exhibit several key absorption peaks. The most definitive evidence of imidization is the appearance of a band corresponding to the asymmetric stretching of the carbonyl group (C=O) in the imide ring, typically observed around 1780 cm⁻¹. Another significant peak is the symmetric C=O stretching vibration, which appears near 1720 cm⁻¹. The C-N-C stretching vibration of the imide ring is also a crucial indicator, found at approximately 1370 cm⁻¹. Furthermore, the presence of the ether linkages (Ar-O-Ar) inherited from the this compound monomer is confirmed by a characteristic absorption band around 1240 cm⁻¹.

Table 1: Characteristic FTIR Absorption Peaks for Polyimides Derived from this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

|---|---|---|

| ~1780 | Asymmetric C=O Stretch (Imide) | Confirms imidization |

| ~1720 | Symmetric C=O Stretch (Imide) | Confirms imidization |

| ~1370 | C-N Stretch (Imide) | Confirms imide ring formation |

| ~1240 | Ar-O-Ar Stretch (Ether) | Confirms presence of the diamine backbone |

| ~720 | C=O Bending (Imide) | Confirms imidization |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides more detailed structural information than FTIR, offering precise data on the chemical environment of individual atoms within the polymer chain. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a comprehensive picture of the polymer's structure.

¹H NMR Spectroscopy: In the ¹H NMR spectra of polyimides synthesized from this compound, the aromatic protons typically resonate in the downfield region, between 6.5 and 8.5 ppm. The specific chemical shifts and splitting patterns of these protons can be used to confirm the structure of the repeating unit. The protons on the benzene (B151609) rings of the this compound moiety can be distinguished from those of the dianhydride-derived portion of the polymer backbone. For instance, aramids synthesized using this diamine show proton signals from the benzene rings in the 7.00 to 8.20 ppm range. nih.gov The absence of signals from the amine protons (which would be present in the monomer) and the amide protons of the poly(amic acid) precursor is another confirmation of successful polymerization and imidization.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy is particularly useful for identifying the carbon atoms in the polymer backbone, including the carbonyl carbons of the imide rings. The imide carbonyl carbons typically appear in the range of 165-170 ppm. scispace.com The aromatic carbons of the polymer backbone resonate between 110 and 160 ppm. The specific chemical shifts can help to distinguish between the different aromatic rings within the polymer structure. For example, carbons attached to the ether oxygen atoms will have a distinct chemical shift compared to other aromatic carbons. The carbon of the ketone group in the benzophenone (B1666685) moiety is also identifiable in this region. This technique provides unambiguous evidence of the polymer's structure and purity. researchgate.net

Table 2: Representative NMR Chemical Shifts (δ, ppm) for Poly(ether imide)s

| Nucleus | Functional Group | Representative Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Protons | 6.5 - 8.5 |

| ¹³C | Imide Carbonyl (C=O) | 165 - 170 |

| ¹³C | Aromatic Carbons | 110 - 160 |

| ¹³C | Ketone Carbonyl (C=O) | ~195 |

Thermal Analysis Techniques for Polymer Characterization

The defining characteristic of polyimides derived from this compound is their exceptional thermal stability. A variety of thermal analysis techniques are used to quantify this stability and to determine key transition temperatures that dictate the material's processing window and end-use performance.

Thermogravimetric Analysis (TGA) (Dynamic and Isothermal Methods)

TGA is the most common method for evaluating the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature or time.